Compound Description: Baclofen is a lipophilic derivative of GABA (gamma-Aminobutyric acid) that acts as an inhibitory neurotransmitter in the central nervous system (CNS). It is primarily used as a skeletal muscle relaxant. []
Relevance: Baclofen is structurally related to 2-(4-chlorophenyl)butanoic acid through the presence of a 4-chlorophenyl group and a butanoic acid moiety. The key difference lies in the presence of an amino group at the 4-position in baclofen. [, , ]
Compound Description: Fenvaleric acid is the primary metabolite of fenvalerate, a pyrethroid insecticide. It has been found to induce hepatic drug metabolism enzymes in rats. The (R)-enantiomer specifically induces peroxisome proliferation, while the (S)-enantiomer induces CYP2B and mEH activities. []
Relevance: Fenvaleric acid shares a similar structure with 2-(4-chlorophenyl)butanoic acid, with both containing a 4-chlorophenyl group and a butanoic acid moiety. The difference lies in the presence of a methyl group at the 3-position in fenvaleric acid. [, ]
2-(4-Chlorophenyl)isovaleric acid
Compound Description: This compound constitutes the acid moiety of the insecticide Fenvalerate. It can be resolved into its enantiomers by derivatization into either diastereoisomeric l-menthyl esters or isopropylamides followed by gas chromatographic separation. []
Relevance: This compound is closely related to 2-(4-chlorophenyl)butanoic acid, differing only in the presence of an additional methyl substituent on the alpha carbon of the carboxylic acid chain, making it isovaleric acid rather than butanoic acid. []
2-(4-chlorophenyl)pent-4-enal
Compound Description: This compound is a synthetic intermediate in the synthesis of baclofen. It is produced via a Claisen rearrangement of 1-(2-(allyloxy)vinyl)-4-chlorobenzene. []
Relevance: This compound shares the core 4-chlorophenylbutane structure with 2-(4-chlorophenyl)butanoic acid. The difference lies in the presence of an aldehyde group at the terminal carbon instead of a carboxylic acid. []
2-(4-chlorophenyl)pent-4-en-1-ol
Compound Description: This is another crucial intermediate in the synthesis of baclofen and various GABA derivatives. It is obtained by reducing the corresponding aldehyde, 2-(4-chlorophenyl)pent-4-enal. []
4-oxo-4-(4′-chlorophenyl)-butanoic acid
Compound Description: This compound is a metabolite identified during the bacterial degradation of 4-chlorobiphenyl (4-CB). []
Relevance: This compound shares the same core structure with 2-(4-chlorophenyl)butanoic acid, a 4-chlorophenyl group attached to a butanoic acid chain. The key difference is the presence of a ketone functional group at the 4-position of the butanoic acid chain. []
Compound Description: This compound is a metabolite identified during the bacterial degradation of 4-chlorobiphenyl (4-CB), specifically from the further bioconversion of the meta-cleavage product of 4-CB. []
2-Hydroxy-6-oxo-(4′-chlorophenyl)-hexanoic acid
Compound Description: Similar to the previous compound, this is also a metabolite identified during the bacterial degradation of 4-chlorobiphenyl (4-CB). It results from alternative bioconversion pathways of the meta-cleavage product of 4-CB. []
5-oxo-5-(4′-chlorophenyl)-pentanoic acid
Compound Description: This compound is yet another metabolite identified during the bacterial degradation of 4-chlorobiphenyl (4-CB) through alternative pathways of the meta-cleavage product. []
Relevance: This compound is structurally similar to 2-(4-chlorophenyl)butanoic acid, containing a 4-chlorophenyl group linked to a carboxylic acid chain. The chain is one carbon longer and features a ketone group. [, ]
4-Chlorocinnamic acid
Compound Description: This compound is a metabolite resulting from the bacterial degradation of 4-chlorobiphenyl (4-CB), specifically through alternative pathways of the meta-cleavage product. []
4-Chlorobenzoic acid
Compound Description: This compound is a key metabolite formed during the bacterial degradation of 4-chlorobiphenyl (4-CB). It is produced through the common pathway involving initial oxidation and 1,2 meta-cleavage. []
Relevance: This compound is a simplified structure related to 2-(4-chlorophenyl)butanoic acid. It retains the 4-chlorophenyl moiety but lacks the butanoic acid chain, having only a carboxylic acid group directly attached to the benzene ring. []
4'-chlorophenyl-2-picolinic acid
Compound Description: This compound is a metabolite produced during the bacterial degradation of 4-chlorobiphenyl (4-CB), specifically from the alternative bioconversion pathways of the meta-cleavage product. []
Relevance: Although structurally distinct from 2-(4-chlorophenyl)butanoic acid, this compound retains the 4-chlorophenyl group. It differs by incorporating this group into a picolinic acid structure. []
4-Amino-2-(4-chlorophenyl)butyric Acid (PCPGABA)
Compound Description: PCPGABA is a homologue of baclofen. It acts as a weak specific antagonist of GABA at the GABAB receptor. []
Relevance: PCPGABA is a positional isomer of baclofen, sharing the same molecular formula and similar structure to 2-(4-chlorophenyl)butanoic acid. The key difference lies in the position of the amino group on the butanoic acid chain. []
3-Amino-3-(4-chlorophenyl)propanoic acid
Compound Description: This compound is a lower homologue of baclofen, synthesized and studied for its potential as a GABAB receptor antagonist. It is a weak specific antagonist of GABA at the GABAB receptor. []
2-(4-Chlorophenyl)-3-nitropropan-1-amine
Compound Description: This compound is a specific agonist of GABA and the GABAB receptor, synthesized as an analog of baclofen. It displays approximately half the activity of racemic baclofen at the isolated guinea pig ileum. []
Relevance: This compound shares a similar core structure with 2-(4-chlorophenyl)butanoic acid, having a 4-chlorophenyl group linked to a propyl chain. The key differences lie in the amine group at the terminal carbon and the nitro group at the 3-position of the propyl chain. []
Compound Description: TA-1801A is the active form of TA-1801, a potent hypolipidemic agent. It undergoes glucuronidation as its primary metabolic pathway in humans and other species. [, ]
Compound Description: Ki19003 is a low molecular weight CC-chemokine receptor 3 (CCR3) antagonist. It has shown promising results in a mouse model of allergic asthma, effectively inhibiting airway eosinophilia, reducing transforming growth factor-beta1 production, and attenuating subepithelial and peribronchial fibrosis. []
Compound Description: This compound was studied for its solubility in various pure solvents and binary mixtures at different temperatures. The solubility data is crucial for developing efficient crystallization processes and understanding its behavior in different chemical environments. []
Relevance: This compound, while having a butanoic acid moiety like 2-(4-chlorophenyl)butanoic acid, differs significantly in its aromatic ring substituents. It has a 2,4,5-trifluorophenyl group instead of a 4-chlorophenyl group, along with a Boc-protected amino group at the 3-position of the butanoic acid chain. []
Compound Description: Bay 12-9566 is a metalloproteinase inhibitor. An HPLC method was developed to quantify this compound and its metabolites (sulfoxide, ρ-hydroxy, and reduction product) in human plasma for pharmacokinetic studies. []
Relevance: While both compounds share a butanoic acid chain, Bay 12-9566 diverges significantly from 2-(4-chlorophenyl)butanoic acid in its core structure. It features a biphenyl group with a chlorine substituent on one of the phenyl rings, a ketone group at the 4-position, and a phenylthiomethyl substituent at the 2-position of the butanoic acid chain. []
Compound Description: BMS-687453 is a potent and selective peroxisome proliferator activated receptor alpha (PPARα) agonist. It exhibits high potency and selectivity for PPARα over PPARγ, making it a promising candidate for treating atherosclerosis and dyslipidemia. []
Compound Description: Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. It also demonstrates anti-allergic activity in animals by reducing the release of allergic mediators, particularly slow-reacting substance of anaphylaxis (SRS-A). [, ]
Compound Description: [125I]CIPCA is a radioiodinated compound designed as a potential radiotracer for studying the GABA uptake system. Preliminary biodistribution studies in CD-1 mice showed moderate brain extraction and good in vivo radiostability. []
Relevance: This compound, while sharing the 4-chlorophenyl group with 2-(4-chlorophenyl)butanoic acid, incorporates this group into a more complex structure. It features a diphenyl ether with a radioiodinated phenyl ring, connected to a piperidine-3-carboxylic acid moiety via an ethoxy linker. []
Source and Classification
This compound is synthesized from organic precursors and is primarily utilized in pharmaceutical research and chemical synthesis. Its classification falls under the category of organic compounds, specifically within the subcategory of substituted aromatic acids, which are widely studied for their biological activities and potential therapeutic applications .
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)butanoic acid can be achieved through several methods, with one common approach being the Friedel-Crafts acylation reaction. This process typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of 4-chlorobenzoyl chloride with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually conducted under reflux conditions to promote acylation, typically at temperatures ranging from 60°C to 100°C.
Workup: After completion, the reaction mixture is quenched with water, and the resulting product is extracted using an organic solvent like dichloromethane.
Purification: The crude product can be purified through recrystallization or column chromatography.
This method provides a reliable yield of 2-(4-Chlorophenyl)butanoic acid, which can be further characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)butanoic acid features a butanoic acid backbone with a para-chlorophenyl substituent at the second carbon position. The structural formula can be represented as follows:
Structural Formula C6H4(Cl)−C3H5O2
Key Structural Features
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography for precise geometric parameters .
Chemical Reactions Analysis
2-(4-Chlorophenyl)butanoic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
Esterification: Reacts with alcohols to form esters under acidic conditions.
Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding hydrocarbons.
Reduction: Can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)butanoic acid has been studied primarily in pharmacological contexts:
Biological Activity: It exhibits anti-inflammatory properties, potentially acting through inhibition of cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis.
Receptor Interaction: The compound may interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation pathways.
Research indicates that its chlorophenyl substitution enhances potency compared to non-substituted analogs, making it a candidate for further therapeutic development .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)butanoic acid include:
Appearance: Typically appears as a white crystalline solid.
Melting Point: Approximately 80°C - 82°C.
Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water due to its hydrophobic chlorophenyl group.
pKa Value: The pKa value of the carboxylic acid group is around 4.5, indicating moderate acidity.
These properties are critical for its application in various chemical processes and formulations .
Applications
2-(4-Chlorophenyl)butanoic acid has several scientific applications:
Pharmaceutical Development: Used as an intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
Chemical Research: Serves as a model compound for studying structure-activity relationships in drug design.
Biochemical Studies: Employed in research related to metabolic pathways influenced by PPARs.
Its versatility makes it an important compound within medicinal chemistry and related fields .
Synthetic Methodologies and Reaction Optimization
Alkylation Strategies for Phenylacetonitrile Derivatives
Phenylacetonitrile derivatives serve as pivotal precursors for constructing the carbon backbone of 2-(4-chlorophenyl)butanoic acid (CPBA). Optimized alkylation employs 4-chlorophenylacetonitrile with alkyl halides under phase-transfer catalysis (PTC). Key parameters influencing yield and selectivity include:
Catalyst Selection: Tetrabutylammonium bromide (TBAB) enhances anion formation kinetics, achieving >85% conversion at 60°C within 4 hours [3].
Solvent Systems: Toluene/water biphasic mixtures suppress hydrolysis while facilitating reagent partitioning, enabling isolated yields of 80–85% for 2-(4-chlorophenyl)butanenitrile [3].
Halide Reactivity: Primary alkyl bromides (e.g., ethyl bromide) outperform chlorides due to superior leaving-group capability, minimizing di-alkylated byproducts [3].
Table 1: Alkylation Optimization Parameters
Catalyst
Solvent System
Temperature (°C)
Yield (%)
TBAB (5 mol%)
Toluene/H₂O
60
85
18-Crown-6
THF/H₂O
70
78
None
DMSO
80
65
Catalytic Reduction of Cyanoacrylic Acid Intermediates
Hydrogenation of α-cyanoacrylic acid intermediates to CPBA requires precise control to avoid undesired reduction pathways. Critical advancements include:
Catalyst Engineering: 5% Pd/C in n-butanol selectively reduces cyano groups to aminomethyl intermediates at 50 psi H₂ and 70°C, followed by in-situ hydrolysis to CPBA [3].
Pressure Optimization: Hydrogen pressures >80 psi promote over-reduction to primary alcohols, while <30 psi prolong reaction times (>24 h) [3].
Table 2: Hydrogenation Conditions for Cyano Group Reduction
Catalyst
Solvent
H₂ Pressure (psi)
Additive
Conversion (%)
5% Pd/C
n-Butanol
50
AcOH
92
Raney Ni
Ethanol
60
None
75
PtO₂
Toluene
40
HCl
68
Solvent Selection and Recovery in Multi-Step Syntheses
Solvent choice directly influences yield, purification efficiency, and process sustainability in CPBA synthesis:
Reaction-Specific Optimization: Toluene is ideal for alkylation (non-polar, high-boiling), while n-butanol facilitates hydrogenation via intermediate solubility and low volatility [3].
Closed-Loop Recovery: Distillation reclaims >95% of toluene from alkylation mother liquors, and n-butanol is recovered via fractional distillation post-hydrogenation at 85% efficiency [3].
Environmental Metrics: Solvent recovery reduces waste generation by 40%, as validated in pilot-scale syntheses using integrated distillation units [3].
Table 3: Solvent Recovery Rates in Multi-Step CPBA Synthesis
Step
Primary Solvent
Recovery Method
Efficiency (%)
Alkylation
Toluene
Vacuum Distillation
95
Hydrogenation
n-Butanol
Fractional Distillation
85
Crystallization
Ethanol/Water
Evaporation
70
Racemization Prevention in Chiral Synthesis
CPBA’s chiral variants require stringent control to suppress racemization during resolution:
Residence Time Control: Extended heating (>2 h) during salt formation induces epimerization; microwave-assisted salt formation at 50°C for 10 minutes preserves ee .
pH Management: Alkaline hydrolysis of nitriles at pH >12 causes racemization; maintaining pH 9–10 during saponification retains configuration .
Base-Mediated Cyclization and Byproduct Mitigation
Cyclization of CPBA precursors necessitates base optimization to minimize dimeric/oligomeric impurities:
Controlled Anion Generation: Slow addition of NaHMDS (1.1 equiv) to acid chlorides in THF at –40°C suppresses Claisen condensation, yielding 75% cyclized products with <5% dimers [3].
Byproduct Trapping: Molecular sieves (4Å) adsorb enolates, preventing aldol side reactions during Dieckmann cyclization attempts [3].
Alternative Pathways: Employing methyl esters instead of acid chlorides with KOtBu reduces halide-mediated decomposition, enhancing cyclization yields to 80% [3].
Table 4: Byproduct Profiles in Base-Mediated Cyclization
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A metabolite of Testosterone. 15alpha-hydroxytestosterone is an androstanoid that is testosterone substituted by a alpha-hydroxy group at position 15. A natural product found in Daphnia magna exposed to the biocide tributyltin. It has a role as a Daphnia magna metabolite and an androgen. It is a 3-oxo-Delta steroid, a 17beta-hydroxy steroid, a 15alpha-hydroxy steroid and an androstanoid. It derives from a testosterone.